tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638744-35-0
VCID: VC2891143
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

CAS No.: 1638744-35-0

Cat. No.: VC2891143

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate - 1638744-35-0

Specification

CAS No. 1638744-35-0
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1
Standard InChI Key FNODMLLSUDSGEV-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)N
SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N

Introduction

Physical and Chemical Properties

tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is characterized by its distinct molecular structure containing a spirocyclic core that provides significant structural stability. The compound has a molecular formula of C11H20N2O2 with a molecular weight of 212.29 g/mol . Its structure features a seven-membered azaspiro system with a chiral center at the 7-position bearing an amino group, while the tert-butoxycarbonyl (Boc) group protects the nitrogen at position 5. The amino group in this compound plays a crucial role in facilitating hydrogen bonding with various biological molecules, enhancing its utility in pharmaceutical applications.

The physical properties of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate include a predicted boiling point of 300.7±35.0°C and a predicted density of 1.12±0.1 g/cm³ . The compound has a predicted pKa value of 9.67±0.20, indicating its moderate basicity . The spirocyclic core of the molecule contributes significantly to its three-dimensional structure and conformational stability, factors that are critical for its biological activity and interactions with target proteins.

The IUPAC systematic name of the compound is tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate, though it is also known by alternative names such as (S)-5-Boc-5-azaspiro[2.4]heptan-7-amine . Its chemical structure can be represented by the InChI key FNODMLLSUDSGEV-QMMMGPOBSA-N for the specific S-enantiomer, while the racemic form has the InChI key FNODMLLSUDSGEV-UHFFFAOYSA-N . The compound's unique structural features make it particularly valuable for specific chemical transformations and pharmaceutical applications.

Table 1: Physical and Chemical Properties of tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

PropertyValueSource
CAS Number1638744-35-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Boiling Point300.7±35.0°C (Predicted)
Density1.12±0.1 g/cm³ (Predicted)
pKa9.67±0.20 (Predicted)
Physical StateSolid
Optical Activity[α]D specific to S-enantiomer

Synthesis Methods and Challenges

The synthesis of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has historically presented significant challenges, leading to ongoing research to develop more efficient production methods. Early synthetic routes involved lengthy processes, including the synthesis of racemates followed by resolution to obtain the single-configuration compound, resulting in substantial waste of the undesired enantiomer . Alternative approaches employed hazardous chemicals such as cyanides or nitromethane, posing serious safety risks and limiting large-scale production capabilities . Some methods utilized catalytic reduction to directly obtain chiral amines, but suffered from low reduction efficiency with ee values as low as 53%, while beer yeast reduction approaches had limited volumetric efficiency and were difficult to scale up .

A patented method (US20180370914A1) offers an improved process for the efficient synthesis of this compound as a sitafloxacin intermediate . This method overcomes previous limitations through a series of carefully controlled reactions, including Noyori hydrogenation with Ru-BINAP catalyst to achieve high enantioselectivity . The process typically involves key steps such as reacting specific precursors with acetic acid and potassium acetate, followed by hydrogenation, reaction with hydrochloric acid in ethanol, and additional transformations to achieve the final product . This improved synthesis route provides significant advantages, including higher yields, reduced waste, simplified operations, easier industrial scale-up potential, and lower production costs .

The synthetic challenges associated with tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate have historically limited its market availability and contributed to its relatively high price, hampering broader applications in organic chemistry and biomedicine . Modern synthesis methods focus on optimizing reaction conditions, employing specific catalysts, and carefully selecting reagents to enhance yield and purity. Current industrial production methods may incorporate continuous flow reactors and automated systems to improve efficiency, while purification typically involves techniques such as crystallization, distillation, and chromatography to achieve high purity.

Table 2: Comparison of Synthesis Methods for tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

MethodKey FeaturesAdvantagesDisadvantagesReference
Racemate synthesis with resolutionProduction of racemates followed by separationEstablished procedureWaste of undesired enantiomer
Cyanide/nitromethane routeUses cyanides or nitromethane as reagentsChemical accessibilitySafety risks, difficult scale-up
Catalytic reductionDirect reduction to obtain chiral aminesOne-step chirality introductionLow ee value (53%)
Beer yeast reductionBiological reduction followed by Mitsunobu reactionEnvironmentally friendlyLow volume efficiency, difficult scale-up
Patented method (US20180370914A1)Noyori hydrogenation with Ru-BINAP catalystHigh ee value, better yield, easier scale-upMore complex procedure

Biological Activity and Pharmacological Significance

tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate exhibits noteworthy biological activity owing to its unique molecular structure and functional groups. The amino group facilitates hydrogen bonding with biological molecules, while the spirocyclic core provides structural stability essential for modulating various biomolecular activities. This compound serves as a key intermediate in the synthesis of sitafloxacin, a quinolone antibacterial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria . Sitafloxacin exhibits strong antibacterial properties and is utilized as a therapeutic agent for treating various infections, highlighting the indirect pharmacological importance of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate in antibiotic development .

Research into the pharmacological properties of compounds derived from tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has revealed significant potential in various therapeutic areas. Some derivatives have demonstrated activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The compound's structure allows for specific interactions with biological targets such as enzymes and receptors, which is crucial for drug efficacy and selectivity. Furthermore, the chiral nature of the compound contributes to its stereospecific interactions with biological targets, potentially enhancing its therapeutic index by reducing off-target effects.

The five-membered heterocyclic moiety present in tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is particularly significant for drug design. Research has shown that five-membered heterocycles containing nitrogen are valuable scaffolds in antibacterial design, as they can provide favorable pharmacokinetic properties and interaction potential with bacterial targets . The azaspiro structure offers a rigid, three-dimensional framework that can be optimized to interact with specific biological binding sites, enhancing both potency and selectivity of the resulting pharmaceutical agents . These structural features explain why this compound has become an important building block for developing novel therapeutic agents with improved efficacy and safety profiles.

Applications in Medicinal Chemistry

tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has emerged as a crucial building block in medicinal chemistry, particularly in the development of protein degraders and other pharmaceutical applications. The compound's unique structural features, including its spirocyclic core and amino functionality, allow it to serve as a versatile intermediate in the synthesis of complex drug molecules. Its most notable application is as a key intermediate in the synthesis of sitafloxacin, an important quinolone synthetic antibacterial agent that exhibits broad spectrum and strong antibacterial activity against both Gram-positive and Gram-negative pathogens . This intermediate role in antibiotic synthesis underscores the compound's significance in addressing the growing challenge of antibiotic resistance.

Beyond antibacterial applications, tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has found utility in various areas of drug discovery. The compound provides a valuable scaffold for the development of pharmaceutical agents targeting specific biological pathways. Its structure allows for strategic modifications to optimize drug-like properties such as solubility, stability, and membrane permeability . The compound is classified as a protein degrader building block, suggesting its importance in the emerging field of targeted protein degradation, which represents a promising approach to address previously "undruggable" targets . This application highlights the compound's relevance in modern drug discovery paradigms that go beyond traditional enzyme inhibition or receptor modulation.

Research findings indicate that derivatives containing the azaspiro[2.4]heptane structure exhibit promising biological activities across multiple therapeutic areas. For instance, compounds like 7-[(7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid have shown significant antibacterial properties . The compound has also been utilized in the synthesis of tri- and tetra-substituted 3-aminopyrrolidine derivatives with potential pharmaceutical applications . The commercial availability of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate from various chemical suppliers in purities exceeding 97% facilitates its incorporation into diverse medicinal chemistry research programs . This accessibility, combined with its structural versatility, positions the compound as a valuable tool in contemporary drug discovery efforts.

Table 3: Key Applications of tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate in Medicinal Chemistry

Application AreaSpecific UseSignificanceReference
Antibacterial agentsIntermediate in sitafloxacin synthesisContributes to broad-spectrum antibiotic development
Protein degradersBuilding block for targeted protein degradationEnables new approach to "undruggable" targets
Quinolone derivativesStructural component in novel quinolonesEnhances antibacterial spectrum and potency
Aminopyrrolidine derivativesPrecursor for 3-aminopyrrolidine compoundsExpands structural diversity in drug discovery
General scaffoldVersatile intermediate in drug synthesisProvides rigid, chiral building block with functional handles

Research Trends and Future Directions

Future directions in the study of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate are likely to focus on expanding its applications beyond antibacterial research. The compound's unique structural features make it potentially valuable in developing treatments for neurological disorders, as some structurally related azaspiro compounds have shown promising activities at various neurotransmitter receptors . There is growing interest in exploring the compound's utility in creating novel protein degraders, which represent an innovative approach to targeting previously "undruggable" proteins involved in disease pathways . This application could significantly expand the compound's impact on drug discovery across multiple therapeutic areas.

Computational and structural biology studies are increasingly being employed to understand the molecular interactions of compounds derived from tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate with their biological targets. These studies aim to rationalize structure-activity relationships and guide the design of more potent and selective derivatives . The emergence of resistance to existing antibiotics has also stimulated research into new quinolone derivatives using this compound as a key intermediate, with the goal of developing agents capable of overcoming current resistance mechanisms . Additionally, there is growing exploration of the compound's potential in creating chimeric molecules that combine multiple pharmacophores to achieve synergistic therapeutic effects or improved pharmacokinetic properties.

Table 4: Research Trends and Future Directions for tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Research AreaCurrent FocusFuture PotentialReference
Synthetic methodologyDevelopment of efficient, scalable, and environmentally friendly synthesis routesContinuous flow chemistry and green chemistry applications
Antibacterial researchDesign of novel quinolones to address antibiotic resistanceCombination therapies and advanced delivery systems
Protein degradationUtilization as building block for targeted protein degradersExpansion to new disease targets and pathways
Neurological applicationsExploration of activity at neurotransmitter receptorsDevelopment of CNS-active therapeutic agents
Structure-activity relationshipsComputational modeling of molecular interactionsAI-guided design of optimized derivatives
SupplierProduct CodePackage SizePurityPrice Range (USD)Reference
AmbeedA86486025 mg97%$63
AmbeedA86486050 mg97%$95
AmbeedA864860100 mg97%$142
AmbeedA864860250 mg97%$237
Aaron ChemicalsAR001V5N100 mg97%$245
GlpBioGF02552Various>97%Not specified
Aladdin ScientificALA-T174783-1g1 g97%Not specified

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